molecular formula C27H21NO4 B4078797 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate

2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate

Cat. No. B4078797
M. Wt: 423.5 g/mol
InChI Key: OFEMLGWYKYEXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate, also known as MQBA, is a synthetic compound that has been widely used in scientific research for various applications. MQBA is a derivative of benzoquinoline and has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are associated with various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate in lab experiments is its high purity and stability. 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate is a synthetic compound, which means that it can be easily synthesized in large quantities and can be standardized for use in experiments. However, one of the limitations of using 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate is its potential toxicity. 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate. One potential area of research is the development of new derivatives of 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate with improved bioactivity and reduced toxicity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate in vivo, which may provide insights into its potential use as a therapeutic agent. Finally, the study of the molecular targets of 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate may help to elucidate its mechanism of action and provide new insights into its potential applications in various scientific fields.
Conclusion:
In conclusion, 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate is a synthetic compound that has shown promising results in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial activities, and has potential use in treating Alzheimer's disease and Parkinson's disease. While there are limitations to its use in lab experiments, there are several future directions for the study of 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate that may provide new insights into its potential applications in various scientific fields.

Scientific Research Applications

2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate has been extensively studied for its potential applications in various scientific fields. It has shown promising results in anti-inflammatory, anti-tumor, and anti-microbial activities. 2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl benzoate has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the degradation of acetylcholine, a neurotransmitter associated with memory and learning.

properties

IUPAC Name

[2-methoxy-4-(3-oxo-2,4-dihydro-1H-benzo[f]quinolin-1-yl)phenyl] benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4/c1-31-24-15-19(12-14-23(24)32-27(30)18-8-3-2-4-9-18)21-16-25(29)28-22-13-11-17-7-5-6-10-20(17)26(21)22/h2-15,21H,16H2,1H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEMLGWYKYEXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-{3-oxo-1H,2H,3H,4H-benzo[F]quinolin-1-YL}phenyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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